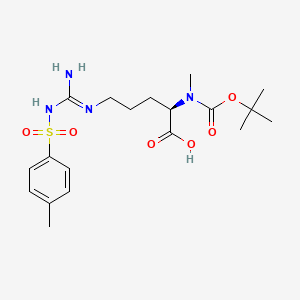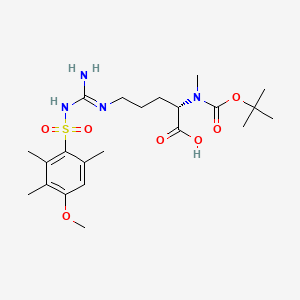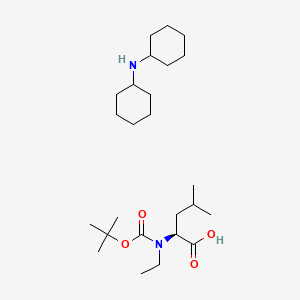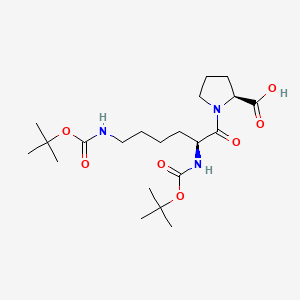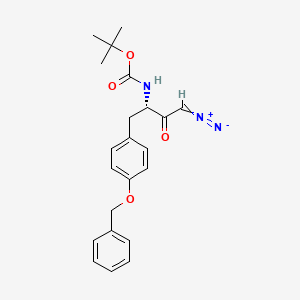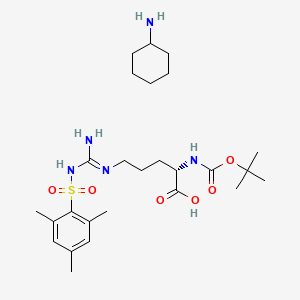
Boc-Arg(Mts)-OH CHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boc-Arg(Mts)-OH CHA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and medicine. It is a peptide derivative that is used as a tool for studying protein-protein interactions, which play a crucial role in many biological processes. In
Scientific Research Applications
Synthesis and Applications in Drug Development : A convergent solution-phase synthesis of the macrocycle Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], a potent new antiinflammatory drug, utilized a process where Boc-d-Cha-OH was obtained efficiently via hydrogenation of d-Phe with PtO(2) in TFA/water. This synthesis method is significant for the production of macrocyclic peptidomimetic drugs (Reid, Abbenante, Taylor, & Fairlie, 2003).
Organometallic Chemistry and Cytotoxic Activity : In the field of organometallic chemistry, novel diorganotin(IV) derivatives of Boc-Arg-OH demonstrated marked cytotoxic activity against human HT29 colorectal carcinoma cells, surpassing the efficacy of cisplatin in some cases. This research highlights the potential of Boc-Arg-OH derivatives in cancer treatment (Girasolo, Rubino, Portanova, Calvaruso, Ruisi, & Stocco, 2010).
Catalysis and Material Science : The incorporation of Boc-Arg(Mts)-OH CHA in the synthesis and characterization of CHA zeotype materials, used as catalysts for the methanol-to-olefin process, showcases its application in material science. This research is pertinent to the development of catalysts with weak Bronsted acidities (Zhu, Hinode, Yokoi, Yoshioka, Kondo, & Tatsumi, 2009).
Bioorganometallic Approaches for Protein Detection : A bioorganometallic approach for protein detection using surface-bound ferrocene-peptide conjugates, including Boc-Fca-Gly-Gly-Arg(Mtr)-Tyr-OMe, demonstrates the application of this compound in biochemical sensing technologies. This method was used to study the interaction of peptides with the enzyme papain (Mahmoud & Kraatz, 2007).
Fluorescence Studies in Arginine Derivatives : The creation of a fluorescent arginine derivative, Boc-Arg(Nap)-OH, for studying protonation states and fluorescent emission in biological research, underscores the versatility of this compound in experimental biochemistry (Marshall, Stoudt, DiVittorio, Sargent, & Allen, 2019).
Synthesis of Peptides with Problematic Amino Acids : The use of this compound in the synthesis of peptides, particularly those containing problematic amino acids and sequences, is crucial in peptide synthesis technology (Gothe, Seyfarth, Schumann, Agricola, Reissmann, Lifferth, Birr, Filatova, Kritsky, & Kibirev, 1999).
properties
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLIRHMRDOFTHQ-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68262-72-6 |
Source


|
| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68262-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

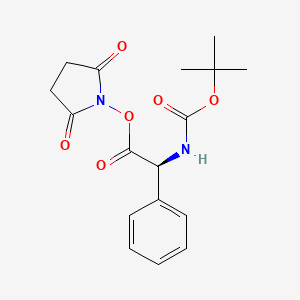


![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
